molecular formula C7H12O4 B14241437 2-Ethyl-1,3-dioxane-5-carboxylic acid CAS No. 214149-78-7

2-Ethyl-1,3-dioxane-5-carboxylic acid

Cat. No.: B14241437
CAS No.: 214149-78-7
M. Wt: 160.17 g/mol
InChI Key: COASYSCQNULMNL-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-dioxane-5-carboxylic acid is an organic compound with the molecular formula C7H12O4 It is a heterocyclic compound containing a dioxane ring substituted with an ethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-dioxane-5-carboxylic acid can be achieved through the reaction of 2,2-bis(hydroxymethyl)butyric acid with an appropriate aldehyde, such as 2-bromobenzaldehyde, in the presence of a catalyst like p-toluene sulfonic acid. The reaction is typically carried out in a solvent like cyclohexane with N,N-dimethylformamide under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for larger-scale production. This would include the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-dioxane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dioxane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Ethyl-1,3-dioxane-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-dioxane-5-carboxylic acid involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, the compound accepts electrons, resulting in the formation of reduced products. The specific molecular targets and pathways depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Similar Compounds

    Meldrum’s Acid:

    1,3-Dioxolanes: These compounds have a similar ring structure but differ in the substituents attached to the ring.

Uniqueness

2-Ethyl-1,3-dioxane-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

CAS No.

214149-78-7

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-ethyl-1,3-dioxane-5-carboxylic acid

InChI

InChI=1S/C7H12O4/c1-2-6-10-3-5(4-11-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)

InChI Key

COASYSCQNULMNL-UHFFFAOYSA-N

Canonical SMILES

CCC1OCC(CO1)C(=O)O

Origin of Product

United States

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